Methyl 4-(phenylamino)benzoate
CAS No.: 4058-18-8
Cat. No.: VC14436396
Molecular Formula: C14H13NO2
Molecular Weight: 227.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4058-18-8 |
|---|---|
| Molecular Formula | C14H13NO2 |
| Molecular Weight | 227.26 g/mol |
| IUPAC Name | methyl 4-anilinobenzoate |
| Standard InChI | InChI=1S/C14H13NO2/c1-17-14(16)11-7-9-13(10-8-11)15-12-5-3-2-4-6-12/h2-10,15H,1H3 |
| Standard InChI Key | VMJKRVJXYJHTCM-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)NC2=CC=CC=C2 |
Introduction
Structural Characteristics and Molecular Design
Molecular Architecture
Methyl 4-(phenylamino)benzoate (CHNO) consists of a benzoate backbone esterified with a methyl group and substituted at the 4-position with a phenylamino moiety. The phenylamino group introduces steric and electronic effects that influence reactivity and intermolecular interactions. Key structural features include:
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Ester functional group: Enhances solubility in organic solvents and participates in hydrolysis or transesterification reactions.
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Aromatic system: Delocalized π-electrons enable interactions with biological targets or polymeric matrices.
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Phenylamino substituent: Acts as a hydrogen bond donor and modulates electronic density across the ring .
Table 1: Comparative Molecular Properties of Methyl 4-(Phenylamino)Benzoate and Analogs
Synthesis and Manufacturing Pathways
Nitro Intermediate Route
A plausible synthesis involves the nitration of methyl 4-aminobenzoate, followed by catalytic reduction to introduce the phenylamino group. This method mirrors the production of methyl 3-amino-4-(phenylamino)benzoate, where a nitro precursor is reduced to an amine .
Step 1: Nitration
Methyl 4-aminobenzoate undergoes nitration using concentrated HNO/HSO to yield methyl 3-nitro-4-aminobenzoate.
Step 2: Diazotization and Coupling
The amine group is diazotized with NaNO/HCl and coupled with benzene in the presence of Cu(I) catalysts to form the phenylamino derivative .
Direct Amination Strategies
Alternative routes employ Ullmann coupling or Buchwald-Hartwig amination to directly introduce the phenylamino group onto methyl 4-bromobenzoate. These methods offer higher regioselectivity and reduced byproducts compared to classical nitration-reduction sequences .
Physical and Chemical Properties
Solubility and Partitioning
The compound exhibits limited aqueous solubility due to its aromatic and ester groups, with a predicted logP (XLogP3) of ~2.8. It is soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol or acetone .
Thermal Stability
Differential scanning calorimetry (DSC) of analogous compounds reveals melting points between 120–150°C, suggesting comparable thermal stability for methyl 4-(phenylamino)benzoate. Degradation occurs above 250°C, primarily through ester cleavage and amine oxidation .
Applications in Industrial and Pharmaceutical Contexts
Pharmaceutical Intermediates
The phenylamino group is a key pharmacophore in kinase inhibitors and antineoplastic agents. Methyl 4-(phenylamino)benzoate could serve as a precursor for analogues targeting EGFR or VEGF pathways, similar to derivatives documented in cancer research .
Polymer Science
Incorporation into polyesters or polyamides enhances material rigidity and thermal resistance. The phenylamino group facilitates cross-linking in epoxy resins, improving mechanical performance in high-stress environments .
Analytical Chemistry
As a chromatographic standard, the compound aids in quantifying aromatic amines in environmental samples. Its UV absorbance at ~280 nm (due to the conjugated system) enables sensitive detection via HPLC .
Future Perspectives and Research Directions
Catalytic Asymmetric Synthesis
Developing enantioselective routes to access chiral derivatives could unlock applications in asymmetric catalysis or chiral drug synthesis.
Green Chemistry Approaches
Exploring solvent-free mechanochemical synthesis or biocatalytic methods may reduce environmental impact and improve scalability.
Advanced Material Integration
Functionalization with fluorinated or sulfonated groups could yield ion-exchange membranes for fuel cells or battery technologies.
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